molecular formula C13H10N4O B2790942 N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide CAS No. 769951-33-9

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2790942
CAS No.: 769951-33-9
M. Wt: 238.25
InChI Key: KXBBZQVIMDGQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)benzamide ( 769951-33-9) is a high-value chemical scaffold with demonstrated potential in anticancer research . This compound, with the molecular formula C13H10N4O and a molecular weight of 238.25 g/mol, serves as a key precursor and core structure in the design of novel small-molecule inhibitors . Scientific studies have shown that derivatives based on this scaffold exhibit significant antitumor activity by targeting and inhibiting the c-Met kinase (hepatocyte growth factor receptor) pathway . The abnormal activation of this pathway is critically implicated in the formation, metastasis, and invasion of various malignant tumors, making c-Met a promising therapeutic target . Research highlights that the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine moiety is crucial for activity, as it retains the ability to form dual hydrogen bonds with the Met1160 amino acid residue in the kinase's hinge region, a feature that enhances inhibitory potency . Lead compounds featuring this core structure have shown excellent in vitro inhibitory activity against human cancer cell lines, including A549 (lung cancer), Hela (cervical cancer), and MCF-7 (breast cancer) cells, and have demonstrated the ability to arrest the cell cycle in the G0/G1 phase . Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold is recognized for its broad-spectrum bioactivity and is a subject of ongoing investigation in other therapeutic areas, including the development of novel antimicrobial agents . This product is intended for research purposes as a building block in medicinal chemistry and drug discovery programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13(9-4-2-1-3-5-9)17-12-10-6-7-14-11(10)15-8-16-12/h1-8H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBZQVIMDGQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide typically involves several steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The benzamide moiety is then introduced through amide bond formation reactions. Common reagents used in these synthetic routes include various amines, acids, and coupling agents .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Iodination at Position 5

Electrophilic iodination using N-iodosuccinimide (NIS) introduces iodine at position 5 of the pyrrolopyrimidine ring, enhancing reactivity for cross-coupling reactions.
Example :

  • Reaction of N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide with NIS in THF at 20°C for 40 minutes yields 5-iodo derivatives with 81% yield .

Reaction StepReagents/ConditionsYieldSource
Iodination at C5NIS, THF, 20°C, 40 min81%
Cyclization with SnCl₂SnCl₂·H₂O, ethanol, reflux40%
Palladium Cross-CouplingPd catalyst, Suzuki conditions56–82%

Cross-Coupling Reactions

The iodine substituent at position 5 enables Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) for introducing aryl, heteroaryl, or alkyne groups:

  • Suzuki Coupling : 5-Iodo-pyrrolo[2,3-d]pyrimidine derivatives react with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Sonogashira Coupling : Alkynes are introduced using PdCl₂(PPh₃)₂ and CuI in amine solvents .

Key Finding :

  • Coupling reactions retain the benzamide group’s integrity, enabling late-stage diversification .

Amide Functionalization

The benzamide moiety undergoes hydrolysis and substitution:

  • Hydrolysis : Treatment with aqueous NaOH converts the amide to a carboxylic acid, though this is rarely employed due to reduced biological activity .

  • N-Alkylation : The amide nitrogen reacts with alkyl halides under basic conditions (e.g., K₂CO₃, DMF) to form N-alkyl derivatives .

Biological Activity-Driven Modifications

Derivatives of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide are optimized for kinase inhibition:

  • BTK Degradation : Compounds with para-substituted benzamide groups (e.g., IVa , IVb ) show high antiproliferative activity (mean inhibition >95%) .

  • PKB Inhibition : Piperidine-4-carboxamide derivatives exhibit nanomolar IC₅₀ values against PKBβ and oral bioavailability in vivo .

CompoundModificationBiological Activity (IC₅₀)Source
IVa 4-Benzamido, urea linker109% inhibition (PKB)
21 4-Carboxamide, tert-butyl0.8 nM (PKBβ)
CCT128930 4-Chlorobenzyl28-fold selectivity (PKB)

Stability and Degradation

  • Acidic Stability : The compound remains stable under mild acidic conditions (pH 4–6) but degrades in strong acids (pH <2) .

  • Metabolic Stability : In vivo studies show rapid clearance of 4-amino-4-benzylpiperidine derivatives due to hepatic metabolism, mitigated by carboxamide linkers .

Mechanistic Insights

  • Kinase Binding : X-ray crystallography reveals hydrogen bonding between the pyrrolopyrimidine N3 and kinase hinge residues (e.g., Thr213 in PKB) .

  • Selectivity : Substituents at C4 (e.g., tert-butyl groups) enhance selectivity by occupying hydrophobic pockets unique to target kinases .

Scientific Research Applications

Inhibition of Janus Kinase (JAK)

One significant application of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide derivatives is their role as Janus kinase inhibitors. JAKs are crucial in mediating signaling pathways for cytokines and growth factors. Inhibitors targeting JAKs have shown efficacy in treating autoimmune diseases, cancers, and inflammatory disorders. For instance, a related compound was reported to effectively treat JAK-associated diseases by modulating immune responses and inflammatory processes .

Targeting Bruton’s Tyrosine Kinase (BTK)

Another notable application involves the inhibition of Bruton’s Tyrosine Kinase, which is implicated in several immune disorders and malignancies. Research has demonstrated that N-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)benzamide derivatives can effectively degrade BTK, providing a potential treatment pathway for conditions like rheumatoid arthritis and systemic lupus erythematosus .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrrolopyrimidine derivatives has revealed insights into how modifications to the chemical structure can enhance potency and selectivity against specific kinases. For example, studies have shown that substituents on the pyrrolopyrimidine core can significantly influence the inhibitory activity against targets such as colony-stimulating factor 1 receptor (CSF1R), which is crucial for macrophage differentiation .

Antitumor Activity

A study focused on novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives demonstrated promising antitumor activity in vitro and in vivo models. These compounds showed selective inhibition against cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies .

Pharmacokinetics and Bioavailability

Pharmacokinetic profiling of pyrrolopyrimidine derivatives has been conducted to assess their absorption, distribution, metabolism, and excretion (ADME) properties. Compounds exhibiting favorable pharmacokinetic profiles are crucial for further development into clinical candidates .

Summary Table of Applications

Application AreaDescriptionReferences
JAK InhibitionTreatment of autoimmune diseases and cancers
BTK InhibitionPotential treatment for immune disorders
Antitumor ActivitySelective inhibition of cancer cell proliferation
PharmacokineticsAssessment of ADME properties

Mechanism of Action

The mechanism of action of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating the signaling pathways they control. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

The following sections compare N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide with structurally related compounds, focusing on synthesis, physicochemical properties, and functional roles.

Structural Analogs with Substituted Benzamide Moieties

(a) N-(4-(Butylamino)-5H-pyrrolo[3,2-d]pyrimidin-7-yl)benzamide (10a)
  • Structure: Features a benzamide group at the 7-position and a butylamino group at the 4-position of the pyrrolo[3,2-d]pyrimidine core.
  • Synthesis : Prepared via reaction of N-butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine (9) with benzoyl chloride, yielding 39% .
  • Key Differences : The pyrrolo[3,2-d]pyrimidine core (vs. pyrrolo[2,3-d]pyrimidine in the target compound) alters electronic distribution and steric accessibility.
(b) 4-tert-butyl-N-[[4-[5-(1-prop-2-enoyl-3,6-dihydro-2H-pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]benzamide
  • Structure : Contains a tert-butyl benzamide group and an acryloyl-substituted dihydropyridine ring fused to the pyrrolo[2,3-d]pyrimidine core.
  • Function : Acts as a covalent inhibitor (CovInDB Inhibitor CI008006) targeting kinases, with enhanced binding due to the acryloyl warhead .
  • Key Differences : The extended substituents enable covalent interactions with cysteine residues in kinases, a feature absent in the simpler target compound.

Analogs with Modified Linker Groups

(a) (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide (5a–5h Series)
  • Structure : Benzohydrazide derivatives with halogen-substituted benzylidene groups (e.g., 4-bromo, 2-chloro) at the hydrazide terminus .
  • Higher melting points (e.g., 321°C for 5d) suggest greater crystallinity compared to benzamide derivatives .
(b) 4-((4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile (26)
  • Structure: Benzonitrile group at the 7-position and 2-chlorobenzylamino at the 4-position.
  • Synthesis : 88% yield via nucleophilic substitution .

Biological Activity

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

The primary mechanism through which this compound exerts its effects is by targeting Bruton’s Tyrosine Kinase (BTK) . BTK is a crucial enzyme involved in B-cell receptor signaling and has been implicated in various malignancies and autoimmune disorders. The compound is designed to induce the degradation of BTK by recruiting it to an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation. This mechanism is particularly significant for overcoming resistance in BTK inhibitors like ibrutinib, especially in cases where mutations confer resistance .

Table 1: Biological Targets of this compound

TargetRole in DiseaseMechanism of Action
Bruton’s Tyrosine Kinase (BTK)B-cell malignancies and autoimmune diseasesInduces degradation via E3 ligase recruitment
Epidermal Growth Factor Receptor (EGFR)CancerDual inhibition alongside aurora kinase A (AURKA)
Aurora Kinase A (AURKA)CancerSynergistic effects on tumor growth inhibition

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For example, a study synthesized various derivatives that demonstrated nanomolar inhibition against EGFR and micromolar inhibition against AURKA. The most potent compounds showed effective inhibition of tumor growth in various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) cells .

Case Studies

  • Inhibition of Tumor Growth : A series of pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their antitumor activity. One compound exhibited IC50 values of 5.29 μM against A549 cells, 3.72 μM against HeLa cells, and 9.23 μM against MCF-7 cells—showing superior activity compared to existing treatments like Golvatinib .
  • Dual Inhibition : Compounds designed to inhibit both EGFR and AURKA showed enhanced efficacy in squamous cell carcinoma models. The dual-targeting approach resulted in significant reductions in tumor size and improved survival rates in animal models .

Pharmacological Properties

This compound derivatives have demonstrated favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability. However, some studies noted rapid clearance rates which could limit their therapeutic window .

Q & A

Basic: What are the standard synthetic routes for N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide derivatives?

Synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group modifications. For example:

  • Amination : Reacting 4-chloro-pyrrolo[2,3-d]pyrimidine intermediates with benzamide derivatives under reflux in polar aprotic solvents (e.g., iPrOH) with acid catalysis (e.g., HCl) .
  • Protection/Deprotection : Use of pivaloyl (Piv) groups to protect amines during chlorination (POCl₃), followed by deprotection via hydrolysis .
  • Purification : Silica gel chromatography or recrystallization to isolate products .

Basic: How are spectroscopic techniques (NMR, HRMS) used to characterize pyrrolo[2,3-d]pyrimidine derivatives?

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., pyrrolo NH protons at δ 11–12 ppm, aromatic protons at δ 6–8 ppm) and coupling patterns to confirm regiochemistry .
  • HRMS : Validate molecular formulas (e.g., [M+H]+ ions) with <5 ppm error between calculated and observed masses .
  • IR Spectroscopy : Identify functional groups like hydrazides (N–H stretches at ~3100–3300 cm⁻¹) or carbonyls (C=O at ~1650–1700 cm⁻¹) .

Advanced: How can researchers optimize selectivity for JAK1 over JAK2/3 in pyrrolo[2,3-d]pyrimidine-based inhibitors?

  • Structural Insights : X-ray crystallography reveals that cyclobutyl substitutions (e.g., PF-04965842) improve JAK1 binding by filling hydrophobic pockets while avoiding steric clashes with JAK2/3 .
  • SAR Studies : Modifying the linker length and substituents (e.g., sulfonamide vs. acrylamide) fine-tunes kinase selectivity .
  • In Vitro Assays : Use human whole-blood assays to quantify IL-6 (JAK1-dependent) vs. EPO (JAK2-dependent) signaling inhibition .

Advanced: How should contradictory biological activity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic Profiling : Measure solubility, metabolic stability (e.g., CYP450 assays), and tissue distribution to identify bioavailability bottlenecks .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
  • Dose-Response Validation : Repeat in vivo studies (e.g., rat adjuvant-induced arthritis models) with adjusted dosing regimens .

Basic: What are common substituents on the benzamide moiety to enhance solubility or potency?

  • Electron-Withdrawing Groups : Chloro, fluoro, or bromo substituents improve π-stacking with kinase ATP-binding pockets .
  • Hydrophilic Groups : Methoxy or hydroxyl groups increase aqueous solubility but may reduce membrane permeability .
  • Benzylidene Hydrazides : Enhance apoptosis-inducing activity in cancer cell lines via ROS generation .

Advanced: What computational strategies predict binding modes of pyrrolo[2,3-d]pyrimidine derivatives to kinase targets?

  • Docking Simulations : Use crystal structures (e.g., JAK1 PDB: 7SC) to model ligand-receptor interactions .
  • Machine Learning : Train classification models on kinase inhibition datasets to prioritize substituents with high predicted activity .
  • MD Simulations : Assess binding stability over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .

Basic: How are impurities in pyrrolo[2,3-d]pyrimidine synthesis identified and controlled?

  • HPLC/LC-MS : Monitor reaction progress and detect byproducts (e.g., dimerization or lactone impurities) .
  • Isolation Techniques : Preparative TLC or column chromatography to separate impurities for structural elucidation via NMR/MS .
  • Process Optimization : Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions .

Advanced: What role do cocrystals play in improving the physicochemical properties of pyrrolo[2,3-d]pyrimidines?

  • Solubility Enhancement : Cocrystals with 3,5-dimethylpyrazole increase aqueous solubility by disrupting crystalline lattice energy .
  • Stability : Cocrystallization reduces hygroscopicity and extends shelf life under accelerated stability testing (40°C/75% RH) .
  • Characterization : PXRD and DSC confirm cocrystal formation, while dissolution assays validate bioavailability improvements .

Basic: What in vitro assays are used to evaluate anticancer activity of these derivatives?

  • Kinase Inhibition Assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR, BTK) using ADP-Glo™ or FRET-based platforms .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation in cancer cell lines (e.g., MCF-7, A549) .
  • Cytotoxicity : MTT or SRB assays to determine GI₅₀ values .

Advanced: How can microwave-assisted synthesis improve reaction efficiency for benzamide derivatives?

  • Reduced Reaction Times : Achieve >70% yields in 10–30 minutes vs. hours under conventional heating .
  • Controlled Conditions : Precise temperature modulation minimizes decomposition of heat-sensitive intermediates (e.g., hydrazides) .
  • Scalability : Demonstrated for gram-scale synthesis of hydrazine-linked derivatives .

Basic: What structural modifications enhance metabolic stability?

  • Deuterium Incorporation : Replace labile C–H bonds with C–D to slow oxidative metabolism .
  • Cyclobutyl Rings : Rigidify the structure to reduce CYP450-mediated oxidation (e.g., PF-04965842) .
  • PEGylation : Introduce polyethylene glycol chains to shield metabolically vulnerable sites .

Advanced: How do X-ray crystallography and DFT calculations guide lead optimization?

  • Electron Density Maps : Identify key interactions (e.g., hydrogen bonds with JAK1 Glu966) for structure-based design .
  • DFT : Calculate charge distribution to optimize substituent electronics (e.g., enhancing π-π interactions) .
  • Torsional Angle Analysis : Predict conformational flexibility to balance potency and pharmacokinetics .

Basic: What are the challenges in scaling up pyrrolo[2,3-d]pyrimidine synthesis?

  • Intermediate Stability : Protect air/moisture-sensitive intermediates (e.g., chloropyrimidines) with inert atmospheres .
  • Purification : Replace column chromatography with recrystallization or salt formation for cost-effective scale-up .
  • Regulatory Compliance : Control genotoxic impurities (e.g., alkyl chlorides) to ICH Q3A/B limits .

Advanced: How are multi-target kinase inhibitors designed using this scaffold?

  • Polypharmacology Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Hybrid Derivatives : Fuse pyrrolo[2,3-d]pyrimidine with carbazole or tetrahydroquinoline moieties to target parallel pathways .
  • Synergy Studies : Combine with chemotherapeutics (e.g., cisplatin) to assess additive/apoptotic effects .

Basic: What analytical methods validate batch-to-batch consistency?

  • HPLC-PDA : Quantify purity (>98%) and detect trace impurities (LOD <0.1%) .
  • Elemental Analysis : Confirm C, H, N, S, Cl content within ±0.4% of theoretical values .
  • DSC/TGA : Ensure consistent polymorphic forms and thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.